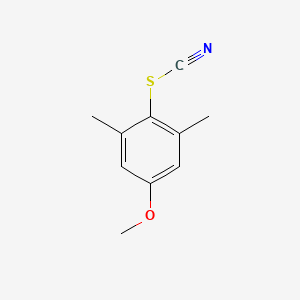
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene is an organic compound belonging to the class of arylthiocyanates. These compounds are characterized by the presence of a thiocyanate group (-SCN) attached to an aromatic ring. The compound’s structure includes a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring, making it a substituted benzene derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene typically involves the thiocyanation of an aromatic precursor. One common method is the reaction of N-bromosulfonamides with aromatic compounds in the presence of potassium thiocyanate (KSCN). This reaction proceeds under mild conditions and is generally applicable to various benzenoid substrates .
Industrial Production Methods
Industrial production of arylthiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The use of ammonium thiocyanate and ammonium peroxodisulfate as reagents in methanol containing 20% water has been reported to yield arylthiocyanates efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiocyanate group can participate in electrophilic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include molecular halogens (e.g., bromine) and alkali metal thiocyanates.
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) and potassium hydroxide (KOH) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with sodium methoxide can produce methoxy-substituted derivatives .
Applications De Recherche Scientifique
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of sulfur-containing heterocycles and other sulfur-based compounds.
Industry: It is used in the production of fungicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene involves its interaction with biological targets through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function. The compound’s antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dinitro-2-thiocyanatobenzene: Another arylthiocyanate with potent fungicidal activity.
2-Thiocyanatomethylthiobenzothiazole: Used in agriculture as a fungicide.
Uniqueness
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its stability and reactivity compared to other arylthiocyanates .
Propriétés
Formule moléculaire |
C10H11NOS |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
(4-methoxy-2,6-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C10H11NOS/c1-7-4-9(12-3)5-8(2)10(7)13-6-11/h4-5H,1-3H3 |
Clé InChI |
LFDXQVKYUJFDBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1SC#N)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


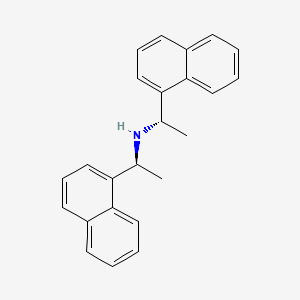
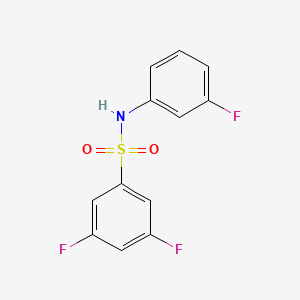

![4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12823319.png)
![Cyclopenta[d]imidazole-2,5(1H,3H)-dione](/img/structure/B12823323.png)
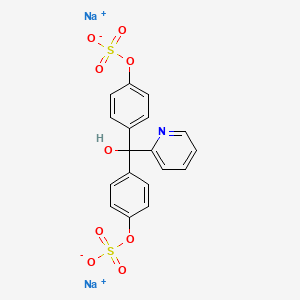
![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12823342.png)
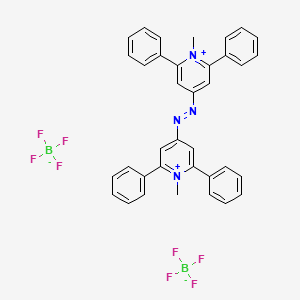
![[[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12823353.png)

![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
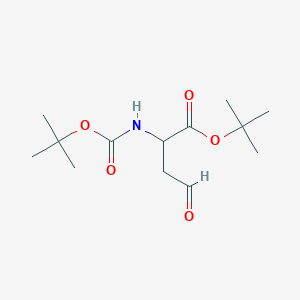
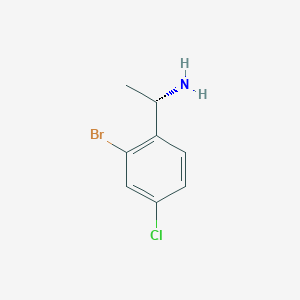
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
